Calcium dichlorophthalate
Description
Calcium dichlorophthalate (CAS No. 94248-52-9) is a calcium salt derived from dichlorophthalic acid, with the molecular formula C₈H₂CaCl₂O₄ . Its structure features a phthalate backbone substituted with two chlorine atoms, complexed with a calcium ion.
Properties
CAS No. |
94248-52-9 |
|---|---|
Molecular Formula |
C8H2CaCl2O4 |
Molecular Weight |
273.08 g/mol |
IUPAC Name |
calcium;4,5-dichlorophthalate |
InChI |
InChI=1S/C8H4Cl2O4.Ca/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10;/h1-2H,(H,11,12)(H,13,14);/q;+2/p-2 |
InChI Key |
MYDUDOHVNMRQMW-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(=O)[O-])C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium dichlorophthalate can be synthesized through the reaction of phthalic acid with calcium chloride under controlled conditions. The reaction typically involves dissolving phthalic acid in a suitable solvent, such as water or ethanol, and then adding calcium chloride to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The reaction can be represented as follows:
C8H6O4+CaCl2→C8H2CaCl2O4+2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where phthalic acid and calcium chloride are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The resulting product is then filtered, washed, and dried to obtain the final compound.
Chemical Reactions Analysis
Reactivity of Documented Phthalates
Key phthalates discussed in the sources include:
These phthalates undergo enzymatic hydrolysis and oxidative metabolism, but none form calcium salts in their pathways.
Calcium Interactions with Phthalates
While "calcium dichlorophthalate" is unconfirmed, studies show phthalates like DEHP interfere with calcium signaling in biological systems:
-
Cardiac Cells : DEHP exposure reduces calcium transient amplitude (−49%), shortens transient duration (−16%), and accelerates calcium reuptake (−40%) in human cardiomyocytes .
-
Immune Cells : Dibutyl phthalate (DBP) increases intracellular Ca²⁺ levels in peripheral blood mononuclear cells (PBMCs), disrupting mitochondrial membrane potential .
Research Gaps and Recommendations
The absence of data on "this compound" highlights the need for:
Scientific Research Applications
Calcium dichlorophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds and coordination complexes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of calcium dichlorophthalate involves its interaction with molecular targets, such as proteins and enzymes. The calcium ions in the compound can bind to specific sites on these targets, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, including signal transduction and metabolic regulation.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares calcium dichlorophthalate with structurally related calcium salts:
| Compound | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| This compound | 94248-52-9 | C₈H₂CaCl₂O₄ | Dichlorinated phthalate anion + Ca²⁺ ion |
| Calcium chloride dihydrate | 10035-04-8 | CaCl₂·2H₂O | Simple ionic compound with two water ligands |
| Chloride of lime | 8031-48-9 | CaCl₂O₂ | Mixture of CaCl₂ and Ca(OCl)₂ |
| Calcium thiosulfate hexahydrate | 10035-02-6 | CaO₃S₂·6H₂O | Thiosulfate anion (S₂O₃²⁻) + Ca²⁺ ion |
Key Observations :
- This compound distinguishes itself through its aromatic phthalate core, which contrasts with the simpler inorganic anions in calcium chloride or thiosulfate .
Solubility and Physicochemical Properties
- Calcium chloride dihydrate : Highly water-soluble (≈74.5 g/100 mL at 20°C), hygroscopic, and widely used as a desiccant or de-icing agent .
- Chloride of lime : Moderately soluble, with reactive hypochlorite ions enabling its use as a disinfectant .
- This compound: Solubility data is unavailable in the provided evidence.
Analytical Methods for Characterization
Chemical analysis of this compound would require advanced techniques such as NMR spectroscopy (as used for structurally complex compounds in ) and X-ray crystallography (as demonstrated in for dichlorophthalate frameworks). Chromatography and mass spectrometry could quantify impurities or degradation products .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Calcium dichlorophthalate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting dichlorophthalic acid with calcium hydroxide or carbonate in aqueous media under controlled pH (6–8). Post-synthesis, purity can be validated via gravimetric analysis (precipitation of residual calcium ions using oxalate) or atomic absorption spectroscopy (AAS) with lanthanum solution to suppress interferences . For structural confirmation, elemental analysis (C, H, Cl, Ca) and FT-IR (to identify carboxylate and aromatic C-Cl stretches) are recommended .
Q. How should researchers design initial toxicity assays for this compound?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or neutral red uptake) using mammalian cell lines (e.g., HepG2 or HEK293). Dose-response curves should cover 0.1–100 µM, with negative (solvent) and positive controls (e.g., cadmium chloride). For mechanistic insights, pair these with reactive oxygen species (ROS) detection kits. Ensure compliance with OECD Test No. 423 for acute oral toxicity if advancing to in vivo models .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying conditions?
- Methodological Answer : Use thermogravimetric analysis (TGA) to assess thermal stability (25–400°C, 10°C/min in N₂). For hydrolytic stability, incubate samples in buffered solutions (pH 4–9) at 37°C for 72 hours, followed by HPLC-UV quantification of degradation products. Monitor hygroscopicity via dynamic vapor sorption (DVS) at 25°C/60% RH .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis of existing solubility data, noting variables such as solvent polarity (e.g., logP), temperature (±0.5°C control), and ionic strength. Replicate experiments using standardized shake-flask methods with HPLC validation. Apply statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers and quantify uncertainty .
Q. What advanced spectroscopic methods are suitable for elucidating the coordination geometry of Calcium in dichlorophthalate complexes?
- Methodological Answer : X-ray crystallography is definitive for structural determination. If single crystals are unavailable, use extended X-ray absorption fine structure (EXAFS) to probe Ca²⁺ coordination shells. Complement this with solid-state NMR (¹³C CP/MAS) to analyze ligand environments and DFT calculations (e.g., Gaussian09 with B3LYP/6-311++G**) for geometry optimization .
Q. How can computational models predict the environmental fate of this compound?
- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and soil adsorption coefficients (K₀c). Validate predictions with experimental data from OECD 307 (soil degradation) and OECD 106 (adsorption-desorption). Incorporate Monte Carlo simulations to account for variability in environmental matrices .
Q. What strategies optimize the experimental design for studying synergistic toxicological effects of this compound with other phthalates?
- Methodological Answer : Use factorial design (e.g., 2⁴ full factorial) to evaluate interactions with common phthalates (e.g., DEHP, DBP). Variables include concentration ranges, exposure duration, and cell types. Analyze synergy via the Loewe additivity model or response surface methodology (RSM). Ensure rigorous controls for confounding factors (e.g., endotoxin levels in cell culture media) .
Data Presentation and Reproducibility
Q. How should researchers present conflicting spectral data in publications to ensure reproducibility?
- Methodological Answer : Provide raw spectral files (e.g., .jdx for FT-IR) in supplementary materials. Annotate peaks with exact wavenumbers and assign vibrational modes using reference databases (e.g., NIH Chemistry WebBook). For NMR, report solvent, frequency, and internal standards (e.g., TMS). Tabulate discrepancies alongside experimental conditions (e.g., humidity, instrument resolution) .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
